

Stereoisomers of 1-Bromo-2-methylbutane and their properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Bromo-2-methylbutane

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An In-depth Technical Guide to the Stereoisomers of **1-Bromo-2-methylbutane**

Abstract

1-Bromo-2-methylbutane is a chiral alkyl halide that serves as a crucial building block in asymmetric synthesis. Its stereochemistry is centered around a single chiral carbon, giving rise to a pair of enantiomers: (S)-**1-bromo-2-methylbutane** and (R)-**1-bromo-2-methylbutane**. The distinct spatial arrangement of these isomers dictates their interaction with other chiral molecules, making their enantiomerically pure forms highly valuable in the pharmaceutical, agrochemical, and materials science industries. This guide provides a comprehensive overview of the structure, properties, synthesis, and experimental protocols related to the stereoisomers of **1-bromo-2-methylbutane**, tailored for professionals in chemical research and drug development.

Structure and Chirality

1-Bromo-2-methylbutane possesses a single stereocenter at the second carbon atom (C2). This carbon is bonded to four different substituents: a hydrogen atom, a methyl group ($-\text{CH}_3$), an ethyl group ($-\text{CH}_2\text{CH}_3$), and a bromomethyl group ($-\text{CH}_2\text{Br}$).^{[1][2]} This asymmetry results in the existence of two non-superimposable mirror images, known as enantiomers.^{[1][3]}

The two enantiomers are designated as (S)-(+)-**1-bromo-2-methylbutane** and (R)-(-)-**1-bromo-2-methylbutane** based on the Cahn-Ingold-Prelog priority rules. The "(+)" and "(-)" refer to their dextrorotatory and levorotatory effect on plane-polarized light, respectively.

Figure 1: Stereoisomers of **1-Bromo-2-methylbutane**

Physical and Chemical Properties

Enantiomers share identical physical properties such as boiling point, density, and refractive index in an achiral environment. Their distinct property is their interaction with plane-polarized light, known as optical activity. The (S)-enantiomer rotates light in a positive (dextrorotatory) direction, while the (R)-enantiomer rotates it in a negative (levorotatory) direction.[4]

Chemically, **1-bromo-2-methylbutane** readily undergoes nucleophilic substitution (S_N2) reactions at the primary carbon (C1) bonded to the bromine atom.[5] A key feature of these reactions is that the stereochemistry at the chiral center (C2) remains unaffected, allowing the chirality of the starting material to be preserved in the product.[2][6]

Data Presentation

Table 1: General Physicochemical Properties of **1-Bromo-2-methylbutane**

Property	Value
Molecular Formula	C₅H₁₁Br [7][8]
Molecular Weight	151.04 g/mol [7][9]
Boiling Point	121-122 °C[4][9]
Density (at 25 °C)	1.223 g/mL[4][9]
Refractive Index (n ₂₀ /D)	1.445[4][9]
Flash Point	22 °C (71.6 °F)[4][8]
Melting Point	-105.4 °C (estimate)[8][9]

| Water Solubility | Insoluble[9] |

Table 2: Stereoisomer-Specific Properties

Property	(S)-(+)-1-Bromo-2-methylbutane	(R)-(-)-1-Bromo-2-methylbutane
CAS Number	534-00-9[7][9]	99032-67-4[10]
Optical Rotation [α]	+4.5° (c=5 in chloroform, 21°C) [4]	No specific value found in searches, but would be equal and opposite to (S) form.

| Synonyms | (S)-(+)-2-Methylbutyl bromide[9][11] | (R)-2-Methylbutyl bromide |

Synthesis of Stereoisomers

The synthesis of enantiomerically pure **1-bromo-2-methylbutane** relies heavily on stereoselective methods starting from a chiral precursor.

Stereoselective Synthesis

The most common and effective method for preparing enantiomerically pure **1-bromo-2-methylbutane** is through the S_N2 reaction of a chiral alcohol, (S)-(-)-2-methyl-1-butanol or (R)-(+)-2-methyl-1-butanol, with a brominating agent.[5]

- Using Phosphorus Tribromide (PBr₃): This reaction preserves the stereochemistry at the chiral center, yielding the corresponding chiral alkyl bromide.
- Using Hydrobromic Acid (HBr): Reacting the chiral alcohol with concentrated HBr, often with a catalyst like zinc bromide (ZnBr₂), is another efficient method that proceeds with retention of stereoconfiguration.[5] This method can achieve high yields and an enantiomeric excess (ee) of over 99%.[5]

Table 3: Optimized Parameters for HBr-Mediated Synthesis

Parameter	Condition
Starting Material	(S)-2-methyl-1-butanol
Reagent	Concentrated HBr (48%)[5]
Catalyst (Optional)	Zinc Bromide (ZnBr ₂)[5]
Temperature	0°C to maintain stereointegrity[5]

| Reported Yield | ~92%[\[5\]](#) |

Non-Stereoselective Synthesis

The free radical bromination of achiral 2-methylbutane can produce **1-bromo-2-methylbutane**. However, this method is non-stereoselective. The intermediate radical is planar, leading to the formation of a racemic mixture containing equal amounts of the (R)- and (S)-enantiomers.[\[5\]](#)

Experimental Protocols

Protocol: Synthesis of (S)-1-Bromo-2-methylbutane from (S)-2-methyl-1-butanol via HBr

This protocol outlines the laboratory-scale synthesis of (S)-**1-bromo-2-methylbutane**.

Materials:

- (S)-(-)-2-methyl-1-butanol
- Concentrated Hydrobromic Acid (48% HBr)
- Concentrated Sulfuric Acid (H₂SO₄)
- Dichloromethane (DCM) or Diethyl Ether
- Saturated Sodium Bicarbonate (NaHCO₃) solution
- Anhydrous Magnesium Sulfate (MgSO₄)
- Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

- **Reaction Setup:** Cool a round-bottom flask containing (S)-(-)-2-methyl-1-butanol in an ice bath to 0°C.
- **Reagent Addition:** Slowly add concentrated hydrobromic acid (48%) to the flask while maintaining the temperature at 0°C. Following this, add concentrated sulfuric acid dropwise with continuous stirring.
- **Reaction:** Allow the mixture to stir at 0°C for 2-4 hours, then let it warm to room temperature and stir overnight. Alternatively, the mixture can be gently heated under reflux for several hours to expedite the reaction.^[8]
- **Workup:** Transfer the reaction mixture to a separatory funnel. Add ice-cold water and an organic solvent like dichloromethane to extract the product.
- **Washing:** Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution (to neutralize excess acid), and finally with brine.
- **Drying:** Dry the organic layer over anhydrous magnesium sulfate.
- **Purification:** Filter off the drying agent and remove the solvent by rotary evaporation. The crude product is then purified by fractional distillation to yield pure (S)-**1-bromo-2-methylbutane** (boiling point ~121-122°C).

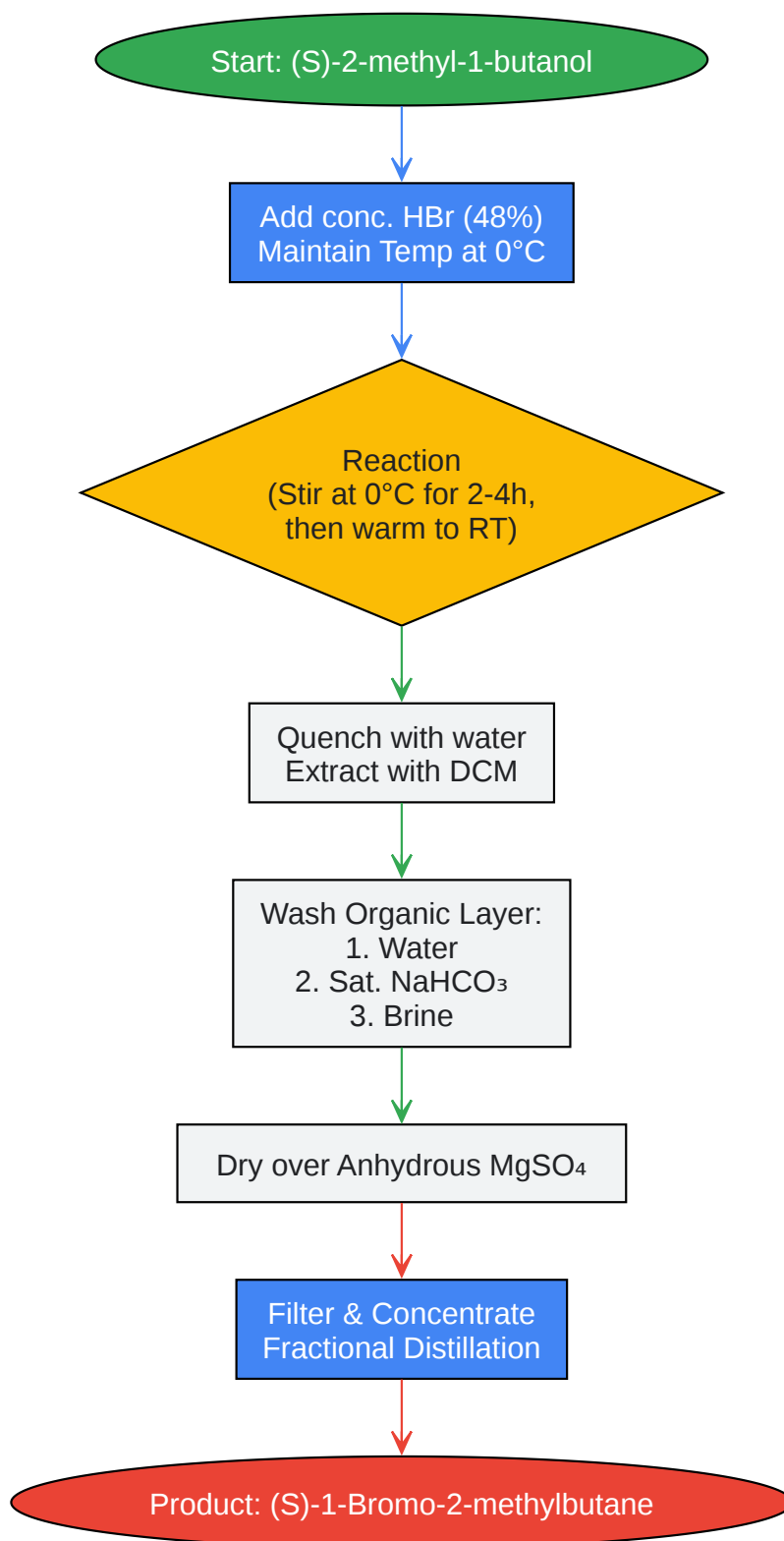


Figure 2: Workflow for Stereoselective Synthesis

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Figure 2: Workflow for Stereoselective Synthesis

Applications in Research and Development

Enantiomerically pure forms of **1-bromo-2-methylbutane** are valuable chiral building blocks. Their primary applications include:

- **Pharmaceutical Synthesis:** Used as a starting material or key intermediate in the synthesis of complex, optically active pharmaceutical ingredients (APIs).^[12]
- **Liquid Crystals:** (S)-**1-bromo-2-methylbutane** is a key intermediate for synthesizing chiral nematic liquid crystals, which are essential for advanced display technologies.^{[9][11]}
- **Asymmetric Synthesis:** It is employed as a chiral alkylating agent to introduce a specific stereocenter into a target molecule.^[10] The (S) and (R) forms can be used to synthesize various natural products and defensive alkaloids.^[9]
- **Grignard Reagents:** It serves as a precursor for optically active Grignard reagents, which are vital for forming new carbon-carbon bonds with high enantioselectivity.^[9]

Conclusion

The stereoisomers of **1-bromo-2-methylbutane**, (S) and (R), are fundamental chiral synthons in modern organic chemistry. Understanding their distinct properties and the stereoselective methods for their synthesis is critical for their effective application in drug development and materials science. The protocols and data presented in this guide offer a technical foundation for researchers and scientists working with these important chiral molecules.

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- To cite this document: BenchChem. [Stereoisomers of 1-Bromo-2-methylbutane and their properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b081432#stereoisomers-of-1-bromo-2-methylbutane-and-their-properties]

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